

# Biomarker Analysis in CBP-1018 Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**CBP-1018** is an innovative bi-specific ligand-drug conjugate that targets both Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor Alpha (FRα).[1][2] The cytotoxic payload, monomethyl auristatin E (MMAE), is a potent anti-mitotic agent.[1][2] This dual-targeting approach is designed to enhance tumor specificity and efficacy in various solid tumors, including metastatic castration-resistant prostate cancer (mCRPC).[1][3] This document provides a comprehensive overview of the biomarker analysis strategy for the **CBP-1018** clinical trials, including detailed protocols for the key assays and a summary of available clinical data.

## Biomarker Strategy in CBP-1018 Clinical Trials

The biomarker strategy in the Phase I clinical trial of **CBP-1018** (NCT04928612) is designed to assess patient eligibility, monitor treatment response, and understand the molecular mechanisms of action.[2][4] Key biomarkers include the target antigens PSMA (gene: FOLH1) and FR $\alpha$  (gene: FOLR1), and the pharmacodynamic marker Prostate-Specific Antigen (PSA) for prostate cancer patients.[2][4]

## **Quantitative Biomarker Data Summary**



The following tables summarize the quantitative biomarker data from the **CBP-1018** Phase I clinical trial.

Table 1: Patient Demographics and Baseline Characteristics (mCRPC cohort)[3]

| Characteristic                          | Value                   |  |
|-----------------------------------------|-------------------------|--|
| Number of Patients (mCRPC)              | 57                      |  |
| Median Age (years)                      | 67.5 (range 57-78)      |  |
| Median Baseline PSA (ng/mL)             | 82.2 (range 0.006-2995) |  |
| ECOG Performance Status 1 or 2          | 89.8%                   |  |
| Median Prior Systematic Antitumor Drugs | 9                       |  |
| Prior Chemotherapy                      | 72.9%                   |  |

Table 2: Preliminary Efficacy of CBP-1018 in Prostate Cancer Patients[3]

| Dose Level (mg/kg) | Efficacy Endpoint                                 | Result                                                                |
|--------------------|---------------------------------------------------|-----------------------------------------------------------------------|
| 0.10               | PSA Decrease                                      | >50% in one patient, >90% in another patient.                         |
| ≥ 0.14             | Best Overall Response Rate<br>(RECIST v1.1)       | 42.9% (3/7 evaluable mCRPC patients had a Partial Response).          |
| ≥ 0.14             | PSA50 Response Rate                               | 57.1% (4/7 evaluable mCRPC patients).                                 |
| ≥ 0.14             | Radiographic Progression-<br>Free Survival (rPFS) | 6.7 months (95% CI: 2.8, not reached) in 15 evaluable mCRPC patients. |

# Signaling Pathways and Mechanism of Action CBP-1018 Mechanism of Action



### Methodological & Application

Check Availability & Pricing

**CBP-1018** is a bi-specific ligand-drug conjugate designed to target cancer cells overexpressing both PSMA and FRα. Upon binding to these receptors, the conjugate is internalized, and the cytotoxic payload, MMAE, is released. MMAE then disrupts the cellular microtubule network, leading to cell cycle arrest and apoptosis.





Click to download full resolution via product page

#### CBP-1018 Mechanism of Action



### **PSMA Signaling Pathway**

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein with enzymatic functions that can influence intracellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, to promote cancer cell proliferation, migration, and survival.



Click to download full resolution via product page

**PSMA Signaling Pathway** 

## FRα Signaling Pathway

Folate Receptor Alpha (FRα) is a glycosylphosphatidylinositol (GPI)-anchored protein that, upon binding to folate, can initiate intracellular signaling cascades, including the JAK/STAT3 pathway, which is implicated in cell growth and survival.





Click to download full resolution via product page

FRα Signaling Pathway



# Experimental Protocols General Biomarker Analysis Workflow

The analysis of biomarkers in a clinical trial setting follows a stringent and standardized workflow to ensure data quality and reproducibility.



Click to download full resolution via product page

Biomarker Analysis Workflow

# Protocol 1: Immunohistochemistry (IHC) for PSMA (FOLH1) Expression in Tumor Tissue

- 1. Objective: To qualitatively and semi-quantitatively determine the expression of PSMA in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
- 2. Materials:
- FFPE tumor tissue sections (3-5 μm) on charged slides.
- PSMA primary antibody (e.g., clone EP192).
- Antigen retrieval solution (e.g., Cell Conditioning 1).
- Polymer-HRP secondary antibody detection system (e.g., OptiView DAB).
- Hematoxylin counterstain.
- Automated IHC stainer (e.g., Ventana/Roche BenchMark ULTRA).
- Positive and negative control slides.
- 3. Procedure:



- Deparaffinization and Rehydration: Perform on an automated stainer.
- Antigen Retrieval: Use Cell Conditioning 1 for approximately 16 minutes at 99°C.
- Primary Antibody Incubation: Incubate with pre-diluted PSMA primary antibody for approximately 16 minutes at 36°C.
- Secondary Antibody and Detection: Use an HRP-polymer-based detection system.
- Chromogen Application: Apply DAB for visualization.
- Counterstaining: Stain with hematoxylin.
- Dehydration and Coverslipping: Dehydrate through graded alcohols and xylene, and coverslip.
- 4. Scoring:
- A pathologist evaluates both membranous and cytoplasmic staining intensity.
- A visual scoring system is used (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining).

# Protocol 2: Immunohistochemistry (IHC) for FRα (FOLR1) Expression in Tumor Tissue

- 1. Objective: To determine the expression level of FR $\alpha$  in FFPE tumor tissue to identify patients with "FR $\alpha$ -high" status.
- 2. Materials:
- FFPE tumor tissue sections (3-5 μm) on charged slides.
- VENTANA FOLR1 (FOLR1-2.1) RxDx Assay kit.
- Automated IHC stainer (Ventana BenchMark ULTRA).
- Positive control tissue (e.g., normal fallopian tube epithelium).



#### 3. Procedure:

- Follow the manufacturer's standardized protocol for the VENTANA FOLR1 (FOLR1-2.1)
   RxDx Assay on the BenchMark ULTRA platform.
- The procedure includes automated deparaffinization, antigen retrieval, primary antibody incubation, and detection.

#### 4. Scoring:

- FRα expression is evaluated based on the percentage of viable tumor cells showing membranous staining at different intensities (0, 1+, 2+, 3+).[5][6]
- FRα-high status is defined as ≥75% of viable tumor cells exhibiting moderate (2+) to strong (3+) membrane staining.[5]

## Protocol 3: Quantitative Analysis of Serum Prostate-Specific Antigen (PSA)

1. Objective: To quantify the concentration of total PSA in patient serum to monitor disease burden and response to therapy.

#### 2. Materials:

- Patient serum samples.
- Sandwich-type enzyme-linked immunosorbent assay (ELISA) kit for total PSA.
- Microplate reader.
- Calibrators and controls.

#### 3. Procedure:

- Collect whole blood and process to obtain serum.
- Perform the ELISA according to the kit manufacturer's instructions. This typically involves: a.
   Adding calibrators, controls, and patient samples to a microplate pre-coated with an anti-PSA



antibody. b. Incubating to allow PSA to bind. c. Washing the plate. d. Adding a second, enzyme-conjugated anti-PSA antibody. e. Incubating and washing. f. Adding a substrate that reacts with the enzyme to produce a color change. g. Stopping the reaction and reading the absorbance on a microplate reader.

- 4. Data Analysis:
- Generate a standard curve using the absorbance values of the calibrators.
- Interpolate the PSA concentration of the patient samples from the standard curve.
- · Results are reported in ng/mL.

### Conclusion

The biomarker analysis for the **CBP-1018** clinical trials integrates established and validated assays to provide crucial data on patient selection, treatment efficacy, and mechanism of action. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and clinicians involved in the development and clinical application of **CBP-1018** and other targeted cancer therapies. As more data from the ongoing clinical trials become available, these protocols and our understanding of **CBP-1018**'s clinical activity will be further refined.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. coherentbio.com [coherentbio.com]
- 2. A Quantitative Model for the Dynamics of Serum Prostate-Specific Antigen as a Marker for Cancerous Growth: An Explanation for a Medical Anomaly PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]



- 4. Molecular and clinical correlates of high FOLH1 (PSMA) RNA expression in primary and metastatic prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Biomarker Analysis in CBP-1018 Clinical Trials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605191#biomarker-analysis-in-cbp-1018-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com